molecular formula C11H8N2S2 B2413530 (4-Phenylthiazole-2-ylthio)acetonitrile CAS No. 103483-15-4

(4-Phenylthiazole-2-ylthio)acetonitrile

Cat. No.: B2413530
CAS No.: 103483-15-4
M. Wt: 232.32
InChI Key: URSIHXVFHUUAQS-UHFFFAOYSA-N
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Description

(4-Phenylthiazole-2-ylthio)acetonitrile is a chemical building block of significant interest in advanced research and development, particularly for constructing more complex molecules with a 4-phenylthiazole core. This heterocyclic scaffold is recognized for its diverse biological and electronic properties. In pharmaceutical research, derivatives of 4-phenylthiazole have been extensively investigated as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . These compounds have demonstrated the ability to activate caspases and induce apoptosis in cancer cells . Furthermore, the 4-phenylthiazole structure serves as a privileged pharmacophore in medicinal chemistry, enabling the development of targeted therapies such as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for managing pain and inflammation , as well as antagonists for adenosine receptors . Beyond life sciences, 4-phenylthiazole-based compounds show great promise in material science. They can be synthesized into organic semiconductors for use in thin-film electronics . Research indicates that such compounds in thin-film form exhibit optical and electrical properties typical of organic semiconductors, including a temperature-dependent increase in electrical conductivity . Their compelling non-linear optical parameters, such as high third-order susceptibility, also make them excellent candidates for applications in optical switching systems . As a reagent, this compound offers researchers a versatile intermediate to explore these multidisciplinary areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S2/c12-6-7-14-11-13-10(8-15-11)9-4-2-1-3-5-9/h1-5,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSIHXVFHUUAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Phenylthiazole-2-ylthio)acetonitrile typically involves the reaction of 4-phenylthiazole-2-thiol with acetonitrile in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(4-Phenylthiazole-2-ylthio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives, including those containing the (4-Phenylthiazole-2-ylthio)acetonitrile moiety, exhibit significant anticancer properties. A study highlighted the synthesis of novel thiazole derivatives that demonstrated potent antiproliferative activity against various human cancer cell lines such as A549 and HeLa, with some compounds achieving IC50 values as low as 2.01 µM . This suggests that compounds like this compound could be explored further for their potential in cancer therapeutics.

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. A comprehensive evaluation showed that certain thiazole-based compounds exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics . The ability of these compounds to combat multidrug-resistant strains indicates their potential as new antimicrobial agents.

Pain Management

Recent studies have focused on the dual inhibition of fatty acid amide hydrolase and soluble epoxide hydrolase using thiazole-based compounds. These enzymes play critical roles in pain modulation and inflammation. For instance, a compound derived from this compound was evaluated for its ability to alleviate inflammatory pain in animal models, showing promise as a novel analgesic . This highlights the potential for developing new pain management therapies based on this compound.

Materials Science

The compound has also found applications in materials science, particularly as an organic semiconductor. Research into its electrochemical properties has led to its use in the development of novel electronic materials . The synthesis of this compound azo dyes has been explored for their optical and electrical characteristics, indicating potential uses in optoelectronic devices.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their biological activities. Studies have shown that modifications to the thiazole ring can significantly influence the potency and selectivity of these compounds against various biological targets . This information is vital for guiding future synthetic efforts aimed at enhancing the therapeutic efficacy of this compound and its derivatives.

Comprehensive Data Table

Application AreaSpecific FindingsReferences
AnticancerSignificant antiproliferative activity against A549 and HeLa cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Pain ManagementPotential dual inhibitor for pain modulation
Materials ScienceInvestigated as an organic semiconductor with promising electrochemical properties
Structure-Activity StudiesModifications enhance biological activity; crucial for therapeutic optimization

Mechanism of Action

The mechanism by which (4-Phenylthiazole-2-ylthio)acetonitrile exerts its effects involves interactions with various molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

(4-Phenylthiazole-2-ylthio)acetonitrile can be compared with other thiazole derivatives, such as:

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring protons (δ 7.2–8.1 ppm for aromatic protons) and the nitrile carbon (δ ~120 ppm). The thioether (-S-) group can be identified via coupling patterns .
  • HPLC : Reverse-phase HPLC with acetonitrile/water mobile phases (e.g., 70:30 v/v) and C18 columns resolves impurities. Central composite design (CCD) optimizes parameters like pH and flow rate for retention time precision .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How can multivariate optimization improve the synthesis and analysis of this compound?

Advanced
Experimental designs like central composite design (CCD) or full factorial design systematically optimize variables:

  • Critical factors : For synthesis, factors include temperature, catalyst ratio, and solvent polarity. For HPLC analysis, mobile phase pH and acetonitrile concentration are key .
  • Response surface methodology (RSM) : Derringer’s desirability function balances competing outcomes (e.g., maximizing yield while minimizing analysis time) .
    Example: A CCD for HPLC might reveal that a pH of 6.5 and 65% acetonitrile maximize peak resolution for the compound and its impurities .

What are the critical safety protocols for handling this compound in laboratory settings?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of vapors, given its flammability (flash point: 12.8°C) and acute toxicity .
  • Personal protective equipment (PPE) : Butyl rubber gloves (0.7 mm thickness, >480 min breakthrough time) and flame-resistant lab coats are mandatory .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and strong acids to prevent exothermic reactions .

How does the compound’s stability vary under different storage and experimental conditions?

Q. Advanced

  • Thermal stability : Decomposition occurs at ~524°C, but prolonged exposure to temperatures >100°C in solution may degrade the nitrile group .
  • Photostability : UV light exposure (e.g., during HPLC-UV analysis) can induce thiazole ring isomerization; amber glassware is advised for light-sensitive experiments .
  • Hydrolytic stability : The thioether bond is susceptible to hydrolysis in acidic/alkaline conditions (pH <3 or >10). Stability studies using accelerated degradation (40°C/75% RH) are recommended for pharmaceutical applications .

What strategies address solubility limitations in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤10% v/v) to enhance aqueous solubility without denaturing proteins .
  • Prodrug derivatization : Replace the nitrile group with hydrolyzable esters (e.g., acetates) to improve bioavailability .
  • Micellar systems : Encapsulate the compound in poloxamer surfactants for in vitro cytotoxicity assays .

How can contradictory pharmacological data be resolved across studies?

Q. Advanced

  • Assay standardization : Variations in cell lines (e.g., HepG2 vs. MCF-7) or incubation times may explain discrepancies. Replicate studies under harmonized protocols (e.g., CLSI guidelines) .
  • Metabolite profiling : LC-MS/MS can identify active metabolites that contribute to observed bioactivity .
  • Dose-response reevaluation : EC₅₀ values may shift with solvent choice (e.g., DMSO vs. ethanol) due to solubility differences .

What are emerging applications in medicinal chemistry and material science?

Q. Advanced

  • Anticancer agents : The thiazole ring interacts with kinase ATP-binding pockets, while the nitrile group acts as a hydrogen bond acceptor. Structure-activity relationship (SAR) studies explore substitutions at the phenyl group for enhanced selectivity .
  • Organic electronics : The compound’s π-conjugated system and electron-withdrawing nitrile group make it a candidate for organic semiconductors. DFT calculations predict charge-transfer efficiency .

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